ETHYL 5'-CYANO-6'-(ETHYLSULFANYL)-2'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE
Description
ETHYL 5'-CYANO-6'-(ETHYLSULFANYL)-2'-PHENYL-1',4'-DIHYDRO-[3,4'-BIPYRIDINE]-3'-CARBOXYLATE is a bipyridine derivative characterized by a fused pyridine core with distinct substituents:
- 2'-Phenyl group: Contributes steric bulk and aromatic π-π stacking capabilities.
- Ethyl ester: Improves solubility in organic solvents and modulates bioavailability.
This compound’s dihydrobipyridine scaffold suggests conformational flexibility, which may influence binding to biological targets. Its synthesis likely involves condensation reactions with sulfur-containing precursors, as inferred from analogous procedures in and .
Properties
IUPAC Name |
ethyl 5-cyano-6-ethylsulfanyl-2-phenyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-27-22(26)19-18(16-11-8-12-24-14-16)17(13-23)21(28-4-2)25-20(19)15-9-6-5-7-10-15/h5-12,14,18,25H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKRUHFBWXBHRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CN=CC=C2)C#N)SCC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE involves several steps. One common method includes the reaction of 3-aryl-1-(pyridin-2-yl)prop-2-en-1-ones (azachalcones) with malononitrile dimer . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as 1,4-diazabicyclo[2,2,2]octane (DABCO) to achieve high yields . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity.
Chemical Reactions Analysis
ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions for these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of ETHYL 5’-CYANO-6’-(ETHYLSULFANYL)-2’-PHENYL-1’,4’-DIHYDRO-[3,4’-BIPYRIDINE]-3’-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound’s cyano and ethylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Structure and Substituent Variations
ETHYL 5-CYANO-2,4-DIPHENYL-6-THIOXO-1,4,5,6-TETRAHYDRO-3-PYRIDINECARBOXYLATE ()
- Core : Tetrahydropyridine (vs. dihydrobipyridine in the target compound), reducing aromaticity and increasing saturation.
- 2,4-Diphenyl substitution: Adds steric bulk compared to the target’s single phenyl group at the 2' position.
- Synthetic route : Likely involves thiourea or sulfur incorporation (similar to ’s use of elemental sulfur) .
Pyrazole and Pyran Derivatives ( and )
- Examples : Compounds 11a, 11b (pyran) and 7a, 7b (pyrazole).
- Core differences : Pyran/pyrazole rings (vs. bipyridine) alter electronic properties and ring strain.
- Shared features: Cyano and ester groups, enabling similar reactivity in nucleophilic additions .
Ethyl Esters with Sulfur Substituents ( and )
- Examples : ETHYL 5-[(2-CHLOROPHENYL)SULFANYL]-3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-TRIAZINE-6-CARBOXYLATE.
- Key differences : Triazine core (vs. bipyridine) and halogenated aryl groups.
- Functional similarity : Sulfur-containing substituents (e.g., ethylsulfanyl) suggest comparable metabolic pathways .
Physicochemical and Reactivity Profiles
Notes:
- Pyrazole/pyran derivatives () exhibit higher aqueous solubility due to polar hydroxy/amino groups .
Pharmacological Implications
- Bipyridine core : May target nicotinic acetylcholine receptors or kinases due to structural mimicry of NADH.
- Ethylsulfanyl vs. thioxo : The former may reduce oxidative stress susceptibility compared to thiol-containing analogs.
- Diphenyl substitution () : Could enhance binding to hydrophobic pockets in enzymes vs. the target’s single phenyl group .
Biological Activity
Ethyl 5'-cyano-6'-(ethylsulfanyl)-2'-phenyl-1',4'-dihydro-[3,4'-bipyridine]-3'-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bipyridine scaffold with various functional groups that contribute to its biological activity. The key structural components include:
- Bipyridine Core : A fused pyridine ring system that enhances interactions with biological targets.
- Ethylsulfanyl Group : This moiety may contribute to the lipophilicity and bioavailability of the compound.
- Cyano Group : Known for its ability to participate in various chemical reactions and potentially influence biological interactions.
Antiproliferative Effects
Numerous studies have investigated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the findings from key studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 11.8 | Induces apoptosis via caspase activation |
| HCT116 (Colon) | 14.35 | G2 phase arrest and ROS production |
| HeLa (Cervical) | 0.06 | Inhibition of microtubule formation |
| A431 (Skin) | 7.7 | Selective cytotoxicity with low normal cell toxicity |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer cell lines, suggesting its potential as an anticancer agent.
The mechanisms by which this compound exerts its biological effects include:
- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death in MCF-7 cells. This is characterized by increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins such as Bcl-2 .
- Cell Cycle Arrest : In HCT116 cells, the compound induces G2 phase arrest, preventing cells from progressing to mitosis. This is often accompanied by increased reactive oxygen species (ROS) production, which can trigger apoptotic pathways .
- Microtubule Disruption : In HeLa cells, the compound inhibits microtubule formation, a critical process for cell division, thereby leading to cell death .
Study 1: Anticancer Activity in Vivo
In vivo studies using xenograft models have demonstrated that this compound significantly reduces tumor growth in mice implanted with human colon adenocarcinoma cells. The treatment resulted in a marked decrease in tumor volume compared to control groups, supporting its potential as a therapeutic agent .
Study 2: Selectivity and Toxicity
Research has indicated that while the compound exhibits potent activity against cancer cells, it shows low toxicity towards normal human cells at higher concentrations (>100 µM), suggesting a favorable therapeutic index . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
